2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile
Overview
Description
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is an organic compound with the molecular formula C9H8ClN3O2S and a molecular weight of 257.7 g/mol. This compound contains several functional groups, including a sulfonyl group, a hydrazinyl group, and a nitrile group.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form the intermediate 4-chlorobenzenesulfonyl hydrazide. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The double bond in the compound can react with nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions.
Condensation Reactions: The hydrazinyl group can participate in condensation reactions with aldehydes or ketones.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications are being explored due to its unique chemical properties.
Industry: It is used in material synthesis and other industrial applications.
Mechanism of Action
The exact mechanism of action for 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets. The sulfonyl and hydrazinyl groups may facilitate hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile include other sulfonyl hydrazides and nitriles. These compounds share functional groups but differ in their specific structures and properties. The presence of the chlorophenyl group in this compound makes it unique, potentially enhancing its reactivity and interactions with other molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and functional groups enable diverse chemical reactions and applications, making it a valuable tool for researchers.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c10-7-1-3-8(4-2-7)16(14,15)9(5-11)6-13-12/h1-4,6,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWKRCZOFCUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNN)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408050 | |
Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68342-62-1 | |
Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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